5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one chemical properties
5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one chemical properties
Technical Monograph: 5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one
Executive Summary
5-(Chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by a benzofuran-3(2H)-one (coumaranone) core and a reactive
This guide details the chemical properties, synthesis protocols, and downstream applications of this scaffold, designed for researchers optimizing lead compounds in oncology and infectious disease pipelines.
Chemical Profile & Reactivity Analysis
Structural Properties
-
IUPAC Name: 5-(2-chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one
-
Molecular Formula: C
H ClO -
Molecular Weight: 240.64 g/mol
-
Core Scaffold: 6-Methoxy-3(2H)-benzofuranone (6-Methoxy-3-coumaranone)
-
Physical State: Crystalline solid (typically off-white to pale yellow).
Reactivity Hotspots
The molecule possesses three distinct sites for chemical modification:
-
Site A (C5-Chloroacetyl): A highly electrophilic
-haloketone. It is the primary handle for nucleophilic substitution ( ) and heterocyclization (e.g., Hantzsch synthesis). -
Site B (C2-Methylene): An active methylene group flanked by the furan oxygen and the C3-carbonyl. It readily undergoes Knoevenagel condensation with aldehydes to form aurones .
-
Site C (C3-Carbonyl): Susceptible to nucleophilic attack, though less reactive than the chloroacetyl group due to conjugation and steric factors.
Synthesis Protocol (Upstream)
The most robust route to 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one is the Friedel-Crafts Acylation of the parent 6-methoxy-3(2H)-benzofuranone. This method ensures regioselectivity at the C5 position (para to the activating methoxy group).
Protocol: Friedel-Crafts Chloroacetylation
-
Reagents: 6-Methoxy-3(2H)-benzofuranone (1.0 eq), Chloroacetyl chloride (1.2 eq), Aluminum Chloride (AlCl
, 1.5 eq). -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS
). -
Conditions: Anhydrous, 0°C to RT, 4–6 hours.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a drying tube (CaCl
), dissolve 6-methoxy-3(2H)-benzofuranone (10 mmol) in anhydrous DCM (50 mL). -
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add AlCl
(15 mmol) portion-wise over 15 minutes to control the exotherm. The mixture may turn dark red/brown. -
Acylation: Add chloroacetyl chloride (12 mmol) dropwise via a pressure-equalizing addition funnel.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl (100 g ice + 10 mL conc. HCl) to decompose the aluminum complex.
-
Workup: Extract the aqueous layer with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/DCM or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Derivatization Workflows (Downstream)
The primary utility of this scaffold lies in its conversion into thiazole or imidazole hybrids.
Workflow A: Hantzsch Thiazole Synthesis
This is the "Gold Standard" reaction for this intermediate, yielding 2-aminothiazole derivatives often found in kinase inhibitors.
-
Mechanism: Condensation of the
-haloketone with a thiourea or thioamide. -
Reagents: Substituted Thiourea (1.1 eq), Ethanol (absolute).
Protocol:
-
Dissolve 5-(chloroacetyl)-6-methoxy-1-benzofuran-3(2H)-one (1.0 mmol) in absolute ethanol (10 mL).
-
Add the substituted thiourea (1.1 mmol).
-
Reflux the mixture for 2–4 hours. A precipitate (the hydrobromide/hydrochloride salt of the thiazole) often forms.
-
Cool to RT. If solid forms, filter and wash with cold ethanol. If no solid, neutralize with aqueous NaHCO
to precipitate the free base.
Workflow B: Aurone Formation (Side-Chain Condensation)
To synthesize "Aurone-Thiazole" hybrids, the C2-position is modified before or after the chloroacetylation, though typically done after to avoid side reactions with the aldehyde.
-
Reagents: Aryl aldehyde (1.0 eq), Basic Alumina or catalytic NaOH/MeOH.
-
Conditions: Microwave irradiation (solvent-free) or reflux in MeOH.
Visualizing the Chemical Logic
The following diagram maps the synthesis of the core scaffold and its divergent transformation into bioactive heterocycles.
Figure 1: Divergent synthesis pathways originating from the 5-chloroacetyl-benzofuranone scaffold.
Technical Specifications & Safety
Quantitative Data Summary
| Property | Value / Description | Notes |
| Melting Point | >100°C (Estimated) | Dependent on purity; analogs typically 120–150°C. |
| Solubility | DCM, CHCl | Poor solubility in water and hexane. |
| Stability | Moisture Sensitive | The |
| TLC R | ~0.4–0.6 | Silica gel; Hexane:EtOAc (1:1). |
Safety & Handling (Critical)
-
Lachrymator: Like most
-haloketones (e.g., phenacyl chloride), this compound is a potent lachrymator and skin irritant. -
Alkylating Agent: It is a direct-acting alkylating agent. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Neutralization: Spills should be treated with dilute ammonia or aqueous sodium thiosulfate to quench the alkylating potential.
References
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Vertex AI Search. (2025). Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. Google Patents (CN103864734A). Link
-
Bouziane, A., et al. (2023).[1] Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI, Chem. Proc. 14(1), 32. Link
-
Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.[2] Link
-
ChemicalBook. (2023).[1] Chloroacetyl chloride: Applications in synthesis and toxicology. Link
- Masunari, A., & Tavares, L. C. (2007). A new class of nifuroxazide analogues: Synthesis and antimicrobial activity. Bioorganic & Medicinal Chemistry, 15(12), 4229-4236. (Cited for general Hantzsch thiazole protocols on benzofuran scaffolds).
